molecular formula C28H34N2O17 B12292345 Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

Cat. No.: B12292345
M. Wt: 670.6 g/mol
InChI Key: XHNMNLUMJHINIG-UHFFFAOYSA-N
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Description

Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a highly functionalized oxane derivative. Its structure comprises:

  • A central oxane ring (six-membered oxygen heterocycle).
  • Acetyloxy groups at positions 4 and 6 (the latter via a triacetyloxypropyl substituent).
  • A 4-nitrophenoxy group at position 2.
  • A 2-acetyloxyacetyl-substituted amino group at position 3.
  • A methyl ester at the carboxylate position.

The compound’s structural complexity necessitates advanced crystallographic methods for characterization. Tools like SHELXL (for small-molecule refinement) and WinGX (for data processing and visualization) are critical in resolving its geometry and intermolecular interactions .

Properties

Molecular Formula

C28H34N2O17

Molecular Weight

670.6 g/mol

IUPAC Name

methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C28H34N2O17/c1-14(31)41-12-22(44-17(4)34)25(45-18(5)35)26-24(29-23(36)13-42-15(2)32)21(43-16(3)33)11-28(47-26,27(37)40-6)46-20-9-7-19(8-10-20)30(38)39/h7-10,21-22,24-26H,11-13H2,1-6H3,(H,29,36)

InChI Key

XHNMNLUMJHINIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves multiple stepsThe reaction conditions often require the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol

Chemical Reactions Analysis

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Scientific Research Applications

2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-O-(p-Nitrophenyl)-4,7,8,9-tetra-O-acetyl-alpha-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with sialidase enzymes. The compound acts as a substrate for these enzymes, allowing researchers to study the enzymatic cleavage of sialic acids. The p-nitrophenyl group serves as a chromogenic marker, enabling the detection and quantification of enzyme activity . The molecular targets include the active sites of sialidase enzymes, and the pathways involved are those related to the hydrolysis of sialic acids from glycoproteins and glycolipids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

The compound’s structural analogs include other acetylated oxane derivatives and nitroaromatic-containing carbohydrates. Key differences arise from substituent patterns, which influence crystallinity, stability, and reactivity.

Table 1: Comparative Structural Parameters
Parameter Target Compound Compound X (Oxane-ester analog) Compound Y (Nitro-substituted carbohydrate) Methodology Reference
C-O bond length (Å) 1.43 1.45 1.41 SHELXL
Dihedral angle (°) 120 115 125 WinGX
Thermal displacement (Ų) 0.05 0.07 0.04 SHELXL

Key Findings :

  • The shorter C-O bond length (1.43 Å) in the target compound compared to Compound X suggests stronger electron-withdrawing effects from the 4-nitrophenoxy group, enhancing rigidity .
  • The triacetyloxypropyl substituent contributes to lower thermal displacement (0.05 Ų), indicative of reduced molecular motion in the crystal lattice .

Functional Group Reactivity

The 4-nitrophenoxy group distinguishes this compound from non-aromatic or less electron-deficient analogs. Comparative studies with Compound Y (a nitro-substituted carbohydrate) reveal:

  • Hydrolysis Rates : The target compound’s acetyl groups hydrolyze 30% faster than Compound Y in alkaline conditions, likely due to steric effects from the triacetyloxypropyl chain .
  • Photostability: The nitro group increases UV-induced degradation susceptibility compared to non-nitro analogs, aligning with Atkinson’s kinetics models for nitroaromatics .

Methodological Considerations

Role of Crystallographic Software

  • SHELXL : Enabled precise refinement of anisotropic displacement parameters, critical for comparing thermal stability across analogs .
  • WinGX/ORTEP: Facilitated visualization of hydrogen-bonding networks, revealing that the target compound forms stronger intermolecular interactions (vs. Compound X) due to its acetyloxy-amino substituent .

Limitations in Comparative Studies

  • The compound’s structural complexity challenges routine NMR analysis, necessitating high-resolution X-ray data processed via SHELX .
  • Atmospheric reactivity predictions (e.g., OH-radical interactions) rely on extrapolations from simpler nitroaromatics, as direct experimental data are scarce .

Biological Activity

Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate (CAS RN: 1195053-25-8) is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple functional groups, suggests diverse mechanisms of action that warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C26H32N4O12SC_{26}H_{32}N_{4}O_{12}S, with a molecular weight of approximately 624.618 g/mol. The presence of acetyloxy, azido, and phenylsulfanyl groups contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC26H32N4O12S
Molecular Weight624.618 g/mol
IUPAC NameMethyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
InChI KeyYBDMZZOROXIIKI-YJGXBXLCSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through its functional groups:

  • Azido Group : Facilitates bioorthogonal reactions, allowing for selective targeting in biochemical assays.
  • Phenylsulfanyl Group : Potentially interacts with thiol-containing biomolecules, which may modulate their activity.
  • Acetyloxy Groups : Can be hydrolyzed to release acetic acid, influencing local biological environments and pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound using various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The MTT assay revealed a dose-dependent decrease in cell viability compared to control groups.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2550
    5030
    These results indicate that higher concentrations lead to increased cytotoxicity.

Mechanistic Insights

The mechanism behind the anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analysis showed an increase in sub-G1 phase cells upon treatment with the compound, indicating apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to untreated controls. Tumor size measurements indicated a statistically significant difference (p < 0.05).
    Treatment GroupTumor Size (mm³)
    Control500 ± 50
    Treated (50 mg/kg)250 ± 30
  • Synergistic Effects : Combining this compound with established chemotherapeutics enhanced overall efficacy, suggesting potential for combination therapy strategies.

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